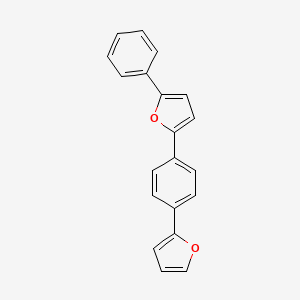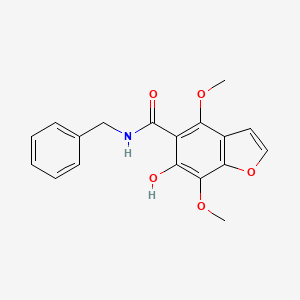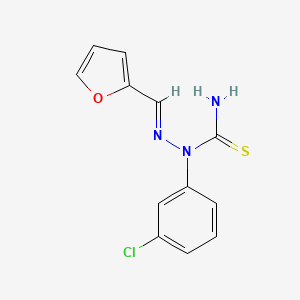
1-(3-Chlorophenyl)-2-(furan-2-ylmethylene)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-2-(furan-2-ylmethylene)hydrazinecarbothioamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and a hydrazinecarbothioamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 1-(3-Chlorophenyl)-2-(furan-2-ylmethylene)hydrazinecarbothioamide typically involves the reaction of 3-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of hydrazinecarbothioamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(3-Chlorophenyl)-2-(furan-2-ylmethylene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other substituents using nucleophilic substitution reactions. Common reagents and conditions for these reactions vary, but they typically involve standard laboratory techniques and reagents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-2-(furan-2-ylmethylene)hydrazinecarbothioamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique chemical structure and biological activities.
Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenyl)-2-(furan-2-ylmethylene)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-(3-Chlorophenyl)-2-(furan-2-ylmethylene)hydrazinecarbothioamide stands out due to its unique combination of a chlorophenyl group, a furan ring, and a hydrazinecarbothioamide moiety. Similar compounds include:
- 1-(3-Chlorophenyl)-2-(furan-2-ylmethylene)hydrazinecarboxamide
- This compound derivatives These compounds share structural similarities but may differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C12H10ClN3OS |
|---|---|
Peso molecular |
279.75 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-1-[(E)-furan-2-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C12H10ClN3OS/c13-9-3-1-4-10(7-9)16(12(14)18)15-8-11-5-2-6-17-11/h1-8H,(H2,14,18)/b15-8+ |
Clave InChI |
KWHZAVUHMASFES-OVCLIPMQSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Cl)N(C(=S)N)/N=C/C2=CC=CO2 |
SMILES canónico |
C1=CC(=CC(=C1)Cl)N(C(=S)N)N=CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



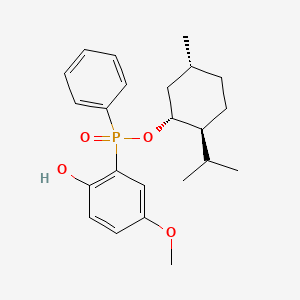

![N-{3,5-dibromo-4-[(2-phenyl-2H-indazol-5-yl)oxy]phenyl}glycine](/img/structure/B12896860.png)



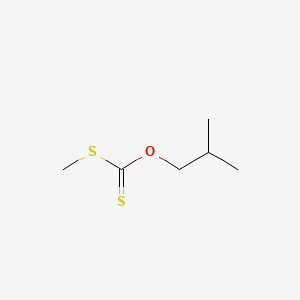
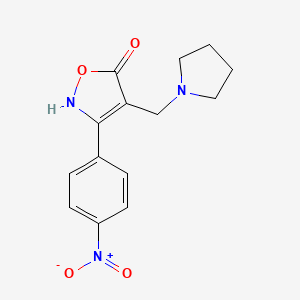
![N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12896893.png)


